molecular formula C6H4Br2O B1630417 2,3-Dibromophenol CAS No. 28514-45-6

2,3-Dibromophenol

Cat. No. B1630417
CAS RN: 28514-45-6
M. Wt: 251.9 g/mol
InChI Key: FNAKEOXYWBWIRT-UHFFFAOYSA-N
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Description

2,3-Dibromophenol is a natural product found in Laurencia dendroidea with data available.

Scientific Research Applications

Isolation from Marine Life

2,6-Dibromophenol, similar in structure to 2,3-Dibromophenol, has been isolated from marine hemichordate Balanoglossus biminiensis. It contributes to the "iodoform-like" odor of these animals and is present in significant amounts (Ashworth & Cormier, 1967).

Antibacterial Properties

A derivative, 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol, isolated from the marine sponge Dysidea granulosa, shows potent in-vitro antibacterial activity, notably against methicillin-resistant Staphylococcus aureus (MRSA) and other bacteria, suggesting potential for drug development (Shridhar et al., 2009).

Role in Water Purification

Research on 2,6-dibromophenol and similar compounds in water purification using reduced graphene oxide (rGO) revealed significant oxidative coupling reactions. This study highlights the potential environmental impact of bromophenols in water treatment processes (Xie et al., 2019).

Formation under Environmental Conditions

The formation of hydroxylated polybrominated diphenyl ethers from bromophenols like 2,4-dibromophenol in natural water environments under sunlight irradiation has been investigated. This research is vital for understanding the environmental fate of these compounds (Liu et al., 2011).

Environmental Presence and Toxicology

Studies on related compounds like 2,4,6-tribromophenol emphasize their ubiquity in the environment due to multiple sources and highlight the need for more research on their toxicokinetics and dynamics (Koch & Sures, 2018).

Methylation in Microbial Systems

Microbial methylation of halogenated phenols, including 2,6-dibromophenol, has been studied, demonstrating the significance of these reactions as an alternative to biodegradation (Neilson et al., 1988).

properties

IUPAC Name

2,3-dibromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAKEOXYWBWIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501334116
Record name 2,3-Dibromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromophenol

CAS RN

28514-45-6, 57383-80-9
Record name Phenol, dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028514456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dibromophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057383809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dibromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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